molecular formula C12H13N3O2 B3229206 Benzyl 4-amino-1-methyl-1H-imidazole-2-carboxylate CAS No. 128293-66-3

Benzyl 4-amino-1-methyl-1H-imidazole-2-carboxylate

Cat. No.: B3229206
CAS No.: 128293-66-3
M. Wt: 231.25 g/mol
InChI Key: WEYJTDNLYYGJMF-UHFFFAOYSA-N
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Description

Overview of Substituted Imidazoles in Organic Synthesis and Chemical Research

Substituted imidazoles are indispensable building blocks in organic synthesis. The strategic placement of different functional groups on the imidazole (B134444) ring allows chemists to fine-tune the molecule's steric and electronic properties. This modularity is crucial for creating libraries of compounds for high-throughput screening in drug discovery and for developing new catalysts and functional materials. nih.govacs.org The amino group at the 4-position, the methyl group at the N-1 position, and the benzyl (B1604629) carboxylate at the 2-position of the target compound each offer a potential site for further chemical modification, making it a highly versatile intermediate. nbinno.comnih.gov

Rationale for Investigating Benzyl 4-amino-1-methyl-1H-imidazole-2-carboxylate

While specific research dedicated exclusively to this compound is not extensively published, the rationale for its investigation can be inferred from studies on its close analogs, such as ethyl 4-amino-1-methyl-1H-imidazole-2-carboxylate hydrochloride. nbinno.com These compounds are recognized as crucial building blocks in the synthesis of novel therapeutic agents, particularly those targeting neurological and metabolic diseases. nbinno.com The presence of the amino and ester functional groups allows for the construction of more complex molecular architectures through amide bond formation and other coupling reactions.

The benzyl ester, in particular, offers certain advantages in synthetic chemistry. It can serve as a protecting group for the carboxylic acid, which can be removed under relatively mild hydrogenolysis conditions, a process that is often compatible with a wide range of other functional groups. This makes this compound a strategic choice for multi-step syntheses where protecting group strategy is critical. Furthermore, its structural similarity to amino acids makes it a valuable tool in biochemical research for studying enzyme activity and protein interactions. nbinno.comnbinno.com

A study on the regioisomeric ethyl 5-amino-1-N-substituted-imidazole-4-carboxylate building blocks highlights the potent biological activity that can be achieved with this scaffold. In this research, derivatives were synthesized and tested against various human cancer cell lines, demonstrating that modifications to the imidazole core can lead to significant antiproliferative effects. nih.gov For instance, the dodecyl-substituted derivative showed potent activity against HeLa and HT-29 cancer cells. nih.gov

Table 1: In Vitro Antiproliferative Activity (IC₅₀) of a Representative Aminoimidazole Carboxylate Analog
CompoundCell LineIC₅₀ (μM) after 72h
Ethyl 5-amino-1-dodecyl-1H-imidazole-4-carboxylateHeLa (Cervical Cancer)0.737 ± 0.05
HT-29 (Colon Cancer)1.194 ± 0.02
Data derived from research on regioisomeric analogs, illustrating the potential of the 4-aminoimidazole (B130580) carboxylate scaffold. nih.gov

Further investigations into this analog revealed it could inhibit tumor cell colony formation and migration, and induce apoptosis, suggesting that compounds derived from the aminoimidazole carboxylate core have significant potential as lead compounds in drug discovery. nih.gov

Historical Context of Related Imidazole Scaffold Derivatization and Reaction Mechanisms

The synthesis of the imidazole ring has a rich history dating back to the 19th century. The Debus synthesis, first reported in 1858, involves the reaction of a dicarbonyl compound, an aldehyde, and ammonia (B1221849). Another classic method is the Radziszewski synthesis, which uses a similar set of reactants.

Over the years, numerous methods for synthesizing and functionalizing imidazoles have been developed, reflecting the scaffold's importance. acs.org These methods can be broadly categorized based on the bonds formed during the ring-closing step. The imidazole ring is electron-rich and aromatic, making it susceptible to electrophilic substitution, typically at the C4 and C5 positions. However, the reactivity is highly dependent on the substituents already present on the ring. The nitrogen atoms of the imidazole ring are basic and can be readily alkylated or acylated. The presence of the amino group at the C4 position in this compound significantly influences its reactivity, enhancing the electron density of the ring and providing a nucleophilic site for further reactions.

Modern synthetic strategies often employ metal-catalyzed cross-coupling reactions to introduce a wide variety of substituents onto the imidazole core with high regioselectivity. rsc.orgacs.org Techniques like the van Leusen imidazole synthesis, which utilizes tosylmethylisocyanide (TosMIC), provide efficient routes to highly substituted imidazoles. rsc.org

Table 2: Key Historical Syntheses of the Imidazole Ring
Synthesis MethodReactantsGeneral Product
Debus SynthesisDicarbonyl (e.g., glyoxal), Aldehyde, AmmoniaSubstituted Imidazoles
Radziszewski Synthesis1,2-Dicarbonyl, Aldehyde, Ammonia2,4,5-Trisubstituted Imidazoles
Van Leusen SynthesisAldimine, Tosylmethylisocyanide (TosMIC)1,5-Disubstituted or 1,4,5-Trisubstituted Imidazoles

Current Research Landscape of Imidazole-Based Compounds in Chemical Sciences

The current research landscape for imidazole-based compounds is vibrant and expansive. In medicinal chemistry, there is a strong focus on developing novel imidazole derivatives as anticancer, antifungal, antibacterial, and antiviral agents. nih.gov The ability of the imidazole scaffold to mimic a histidine residue allows these compounds to effectively target the active sites of enzymes.

In materials science, imidazole derivatives are being explored for their potential as corrosion inhibitors, ionic liquids, and components of metal-organic frameworks (MOFs). nbinno.com Their ability to coordinate with metal ions is a key property in these applications. In the field of organic synthesis, new catalytic systems based on N-heterocyclic carbenes (NHCs) derived from imidazoles are continually being developed. These catalysts have shown remarkable activity and selectivity in a wide range of chemical transformations. The ongoing research into compounds like this compound provides the fundamental building blocks necessary to fuel these diverse areas of chemical science. nbinno.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

benzyl 4-amino-1-methylimidazole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O2/c1-15-7-10(13)14-11(15)12(16)17-8-9-5-3-2-4-6-9/h2-7H,8,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEYJTDNLYYGJMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=C1C(=O)OCC2=CC=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Benzyl 4 Amino 1 Methyl 1h Imidazole 2 Carboxylate and Its Core Structural Analogs

Retrosynthetic Analysis of Benzyl (B1604629) 4-amino-1-methyl-1H-imidazole-2-carboxylate

A retrosynthetic analysis of Benzyl 4-amino-1-methyl-1H-imidazole-2-carboxylate allows for the logical disconnection of the molecule into simpler, more readily available precursors. The primary disconnection points are the ester linkage and the bonds forming the imidazole (B134444) ring.

The most straightforward initial disconnection is at the benzyl ester linkage. This bond can be retrosynthetically cleaved to reveal 4-amino-1-methyl-1H-imidazole-2-carboxylic acid and benzyl alcohol. The carboxylic acid is a key intermediate, and its synthesis would be a major focus.

Alternatively, given the commercial availability of the corresponding ethyl ester, Ethyl 4-amino-1-methyl-1H-imidazole-2-carboxylate hydrochloride, a more practical retrosynthetic approach would involve the disconnection of the benzyl ester to this ethyl ester precursor. This simplifies the synthesis to a transesterification or a hydrolysis-esterification sequence.

Further deconstruction of the 4-amino-1-methyl-1H-imidazole-2-carboxylic acid core can be envisioned through several routes based on established imidazole syntheses. One common approach involves the disconnection of the C2-N3 and C4-C5 bonds, which could lead back to a substituted amidine and a 2-halocarbonyl compound. Another possibility is to disconnect the N1-C2 and N3-C4 bonds, suggesting precursors such as a substituted guanidine (B92328) and a dicarbonyl compound. A retrosynthetic pathway based on a multi-component reaction might involve breaking the molecule down into four key components: a 1,2-diketone, an aldehyde, an amine, and ammonium (B1175870) acetate. chemicalbook.com

Classical and Contemporary Approaches to Imidazole Ring Formation

The imidazole ring is a privileged scaffold in chemistry, and numerous methods have been developed for its construction. These can be broadly categorized into several key strategies.

Multi-component Reactions for Imidazole Synthesis

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to complex molecules in a single step. The Debus-Radziszewski synthesis is a classic example of a four-component reaction for the synthesis of 2,4,5-trisubstituted imidazoles, involving a 1,2-dicarbonyl compound, an aldehyde, and two equivalents of ammonia (B1221849). chemicalbook.com A variation of this reaction, the Drefahl and Herma method, utilizes one equivalent of ammonia and one equivalent of a primary amine to produce 1,2,4,5-tetrasubstituted imidazoles. chemicalbook.com These reactions are typically catalyzed by an acid. chemicalbook.com

Reaction Name Components Product Catalyst
Debus-Radziszewski Synthesis1,2-Dicarbonyl, Aldehyde, 2 eq. Ammonia2,4,5-Trisubstituted ImidazoleAcid
Drefahl and Herma Variation1,2-Dicarbonyl, Aldehyde, Ammonia, Primary Amine1,2,4,5-Tetasubstituted ImidazoleAcid

Cycloaddition Reactions (e.g., [3+2] cycloaddition)

[3+2] cycloaddition reactions provide a powerful tool for the construction of five-membered heterocyclic rings like imidazoles. One such approach involves the reaction of α-azidoenones with substituted nitriles, which can be performed under either thermal or microwave conditions to yield tri-substituted NH-imidazoles. rsc.org Another example is the base-catalyzed [3+2] cycloaddition of the anion derived from methylene (B1212753) isocyanides to ketenimines, which allows for the synthesis of 1,4,5-trisubstituted imidazoles and is tolerant of various functional groups, including esters and sulphones. rsc.org

Denitrogenative Transformations of Heterocycles (e.g., 5-amino-1,2,3-triazoles)

The transformation of other heterocyclic systems into imidazoles offers a unique synthetic strategy. For instance, N-sulfonyl-1,2,3-triazoles can undergo a BF3·Et2O promoted denitrogenative transannulation with nitriles to form substituted imidazoles. rsc.org This reaction proceeds through the ring-opening of the triazole to a diazo-imine intermediate, which then reacts with the nitrile and subsequently cyclizes.

Oxidative Cyclization Protocols

Oxidative cyclization methods represent another important class of reactions for imidazole synthesis. These protocols often involve the formation of C-N bonds under oxidative conditions. For example, the reaction of amidines with chalcones can be catalyzed by iodine to afford tetrasubstituted imidazoles.

Specific Synthetic Routes to this compound

A two-step approach would involve the initial hydrolysis of the ethyl ester to the corresponding carboxylic acid, 4-amino-1-methyl-1H-imidazole-2-carboxylic acid. This can be achieved under standard basic conditions, for example, using sodium hydroxide (B78521), followed by acidification to precipitate the carboxylic acid.

The second step would be the direct esterification of the resulting carboxylic acid with benzyl alcohol. This reaction is typically acid-catalyzed, using a catalyst such as sulfuric acid or p-toluenesulfonic acid, and often requires the removal of water to drive the equilibrium towards the product. Microwave-assisted esterification could also be employed to potentially reduce reaction times and improve yields. researchgate.netmdpi.com

Alternatively, a one-step transesterification reaction could be explored. This would involve reacting Ethyl 4-amino-1-methyl-1H-imidazole-2-carboxylate with benzyl alcohol in the presence of a suitable catalyst. Acid or base catalysts can be used for transesterification, and the reaction is driven to completion by removing the ethanol (B145695) byproduct, for instance, by distillation.

The synthesis of the core intermediate, Ethyl 4-amino-1-methyl-1H-imidazole-2-carboxylate, has been reported and can be accomplished through a multi-step sequence starting from ethyl 2-amino-2-cyanoacetate. chemicalbook.com

Starting Material Key Transformation Intermediate/Product
Ethyl 4-amino-1-methyl-1H-imidazole-2-carboxylateHydrolysis4-Amino-1-methyl-1H-imidazole-2-carboxylic acid
4-Amino-1-methyl-1H-imidazole-2-carboxylic acid and Benzyl AlcoholEsterificationThis compound
Ethyl 4-amino-1-methyl-1H-imidazole-2-carboxylate and Benzyl AlcoholTransesterificationThis compound

Synthesis from Aminoimidazole Precursors (e.g., 5-amino-1H-imidazole-4-carboxamide)

The synthesis of 4-amino-1-methyl-1H-imidazole-2-carboxylate derivatives can conceptually begin from readily available aminoimidazole precursors like 5-amino-1H-imidazole-4-carboxamide (AICA). While direct conversion of AICA to the target benzyl ester in a single step is not extensively documented, a multi-step sequence can be envisaged.

A plausible synthetic route would involve the initial conversion of the carboxamide group of AICA into a carboxylic acid. This can be followed by esterification with benzyl alcohol to introduce the benzyl carboxylate moiety. Subsequent methylation at the N-1 position and potential rearrangement or specific introduction of the amino group at the C-4 position would be required. The transformation of the carboxamide to a carboxylate is a standard organic transformation, often requiring hydrolysis under acidic or basic conditions. However, the presence of other functional groups on the imidazole ring necessitates careful selection of reaction conditions to avoid unwanted side reactions.

A related industrial production method for 4-amino-5-imidazole carboxamide has been disclosed which involves the ring closure of an intermediate derived from diaminomaleonitrile (B72808) and formamide (B127407) under alkaline conditions. This highlights the utility of open-chain precursors in constructing the substituted imidazole core.

Esterification of Imidazole Carboxylic Acid Derivatives

The esterification of an appropriately substituted imidazole carboxylic acid is a key step in the synthesis of the target molecule. Specifically, the formation of the benzyl ester from 4-amino-1-methyl-1H-imidazole-2-carboxylic acid would be the final step if this carboxylic acid intermediate is synthesized first.

Standard esterification methods, such as Fischer-Speier esterification involving refluxing the carboxylic acid with benzyl alcohol in the presence of a strong acid catalyst (e.g., sulfuric acid), could be employed. However, the acid sensitivity of the amino group on the imidazole ring might require protection-deprotection strategies or the use of milder coupling agents.

Introduction of the Benzyl Group at the N-1 Position

The introduction of a benzyl group at the N-1 position of an imidazole ring is a common synthetic transformation. This is typically achieved through N-alkylation using a benzyl halide, such as benzyl bromide or benzyl chloride, in the presence of a base. The choice of base is crucial to deprotonate the imidazole nitrogen, facilitating the nucleophilic attack on the benzyl halide. Common bases used for this purpose include potassium carbonate, sodium hydride, or organic bases like triethylamine.

The reaction is generally carried out in a suitable polar aprotic solvent, such as acetonitrile (B52724), dimethylformamide (DMF), or acetone (B3395972). For instance, the synthesis of 1-benzyl-1H-imidazoles has been reported by reacting imidazole with benzyl bromide in refluxing acetone using potassium carbonate as the base. acs.org The regioselectivity of benzylation can be an issue in asymmetrically substituted imidazoles, potentially leading to a mixture of N-1 and N-3 benzylated products. The steric and electronic properties of the substituents on the imidazole ring can influence the regiochemical outcome of the alkylation.

Introduction of the Amino Group at the C-4 Position

The introduction of an amino group at the C-4 position of a pre-formed imidazole ring can be a challenging transformation and is often accomplished by building the ring with the amino group already in place or by utilizing a precursor that can be readily converted to an amino group.

One strategy involves the use of precursors like 5-amino-1H-imidazole-4-carboxamide, where the amino group is already present at the desired relative position. Subsequent chemical modifications would then be performed on the other parts of the molecule.

Direct amination of an imidazole ring at the C-4 position is less common but can be approached through methods like nitration followed by reduction. However, the regioselectivity of nitration on a substituted imidazole ring can be difficult to control. More advanced methods, such as transition metal-catalyzed C-H amination, are emerging as powerful tools for the direct introduction of amino groups onto heterocyclic systems. For example, copper-catalyzed aerobic oxidative intramolecular C-H amination has been developed for the synthesis of imidazobenzimidazole derivatives, demonstrating the potential of such catalytic systems for C-N bond formation. lookchem.com

Strategies for Methylation at the N-1 Position

The methylation of the imidazole ring at the N-1 position is a critical step in the synthesis of the target compound. This transformation is typically achieved using a methylating agent in the presence of a base. Common methylating agents include methyl iodide, dimethyl sulfate, and diazomethane.

The choice of the methylating agent and reaction conditions is important to control the regioselectivity of the reaction, especially when other nucleophilic sites are present in the molecule. For instance, if the starting material is Benzyl 4-amino-1H-imidazole-2-carboxylate, methylation could potentially occur at either the N-1 or N-3 position, as well as on the C-4 amino group.

To achieve selective N-1 methylation, the reaction conditions can be optimized. The use of a suitable base, such as potassium carbonate or sodium hydride, helps to deprotonate the imidazole nitrogen, enhancing its nucleophilicity. The solvent also plays a significant role, with polar aprotic solvents like DMF or acetonitrile often being employed. In some cases, protecting the C-4 amino group prior to N-methylation might be necessary to prevent undesired side reactions.

Catalytic Strategies in the Synthesis of this compound

Catalytic methods, particularly those involving transition metals, offer efficient and selective routes for the synthesis of complex heterocyclic compounds like this compound. These strategies often allow for the construction of the imidazole core and the introduction of various substituents in a more atom-economical and environmentally friendly manner compared to classical methods.

Transition Metal-Catalyzed Coupling and Cyclization Reactions (e.g., copper-catalyzed)

Copper-catalyzed reactions have emerged as a powerful tool in the synthesis of substituted imidazoles. These reactions can facilitate both the formation of the imidazole ring through cyclization and the introduction of substituents via coupling reactions.

One notable approach is the copper-catalyzed N-arylation of imidazoles, which can be extended to N-alkylation, including benzylation. acs.org For instance, 4,7-dimethoxy-1,10-phenanthroline (B1245073) has been identified as an efficient ligand for the copper-catalyzed N-arylation of imidazoles with aryl halides. acs.org Such methodologies could potentially be adapted for the N-1 benzylation of a 4-amino-imidazole-2-carboxylate precursor.

Furthermore, copper catalysts can promote oxidative cyclization reactions to construct the imidazole ring. For example, copper-catalyzed aerobic oxidative intramolecular C-H amination has been utilized to synthesize imidazobenzimidazole derivatives. lookchem.com While this specific example leads to a fused ring system, the underlying principle of copper-catalyzed C-N bond formation is highly relevant to the synthesis of the target molecule. A hypothetical copper-catalyzed reaction could involve the coupling of appropriate precursors to form the substituted imidazole ring in a single step.

The table below summarizes various catalytic approaches for the synthesis and functionalization of imidazole derivatives, highlighting the versatility of these methods.

Catalyst/Reagent SystemReaction TypeSubstratesProduct TypeReference
CuI / LigandN-ArylationImidazoles, Aryl HalidesN-Aryl Imidazoles acs.org
Cu(OAc)₂Oxidative C-H Amination2-(1H-imidazol-1-yl)-N-alkylbenzenaminesImidazobenzimidazoles lookchem.com
Ph₂PCl / I₂ / ImidazoleN-BenzylationAmines, Benzyl AlcoholN-Benzyl Amines researchgate.net

These examples underscore the potential of transition metal catalysis, particularly with copper, to streamline the synthesis of complex molecules like this compound by enabling direct and selective bond formations.

Organocatalytic Approaches

Organocatalysis has emerged as a powerful tool in modern organic synthesis, offering a green and efficient alternative to traditional metal-based catalysis. In the context of imidazole synthesis, organocatalysts can facilitate various bond-forming reactions with high levels of control and selectivity. For the synthesis of polysubstituted imidazoles, including those with amino functionalities, several organocatalytic strategies have been developed.

One prominent approach involves the use of N-heterocyclic carbenes (NHCs) as catalysts. NHCs can activate substrates in a variety of ways, enabling cycloaddition reactions that form the imidazole core. For instance, an NHC-catalyzed reaction could potentially be devised to construct the imidazole ring of this compound from appropriate acyclic precursors.

Another relevant organocatalytic strategy is the use of Brønsted acids. Simple organic acids, such as benzoic acid, have been shown to effectively catalyze multicomponent reactions to produce trisubstituted imidazoles. organic-chemistry.org This approach is attractive due to its operational simplicity and the ready availability of the catalyst. A potential pathway to a precursor of the target molecule could involve a three-component reaction between a 1,2-dicarbonyl compound, an aldehyde, and an amine, catalyzed by a Brønsted acid.

Imidazolium-based dicationic ionic liquids (DILs) have also been explored as organocatalysts for the synthesis of various heterocyclic compounds. These DILs can act as Brønsted acids and have shown comparable catalytic performance to conventional acids like sulfuric acid, with the added advantage of being easier to separate from the reaction mixture. mdpi.com

The following table summarizes some organocatalytic approaches that could be adapted for the synthesis of substituted imidazoles.

Catalyst TypeGeneral ReactionPotential Applicability to Target Molecule
N-Heterocyclic Carbene (NHC)Cycloaddition of activated precursorsFormation of the imidazole core from acyclic starting materials.
Brønsted Acid (e.g., Benzoic Acid)Multicomponent reaction of dicarbonyls, aldehydes, and aminesA one-pot synthesis of a suitably substituted imidazole precursor. organic-chemistry.org
Dicationic Ionic Liquids (DILs)Brønsted acid catalysis for various heterocycle synthesesA recyclable catalytic system for the imidazole ring formation. mdpi.com

Acid/Base-Catalyzed Transformations

Acid and base catalysis are fundamental strategies in the synthesis of imidazoles, often employed to promote condensation and cyclization reactions. The choice between an acid or base catalyst can significantly influence the reaction pathway and the final substitution pattern of the imidazole ring.

Acid-Catalyzed Transformations:

Lewis and Brønsted acids are widely used to catalyze the formation of aminoimidazoles through multicomponent reactions. For example, zirconium(IV) chloride has been shown to be an effective catalyst for the three-component reaction of 2-aminoimidazoles, aldehydes, and isocyanides to generate N-fused ring systems. This type of reaction highlights the utility of Lewis acids in activating substrates for nucleophilic attack.

In a similar vein, the synthesis of 1,2,5-trisubstituted imidazoles has been achieved through a Brønsted acid-catalyzed multicomponent reaction of vinyl azides with aromatic aldehydes and amines. This metal-free approach offers high functional group compatibility. organic-chemistry.org The synthesis of 1-methylimidazole (B24206) itself can be achieved through the acid-catalyzed methylation of imidazole with methanol. wikipedia.org

Base-Catalyzed Transformations:

Base-catalyzed methods are also prevalent in imidazole synthesis. For instance, the synthesis of 1,4-diaryl-1H-imidazoles can be achieved through a base-promoted cycloaddition of an N-arylformimidate intermediate with a benzyl isocyanide derivative. organic-chemistry.org Furthermore, the preparation of imidazole-2-carboxylic acids can be accomplished by reacting 4,5-disubstituted imidazoles with carbon dioxide under pressure in the presence of a base. This suggests a potential route for introducing the carboxylate functionality at the C2 position of the imidazole ring.

The following table provides a comparative overview of acid and base-catalyzed methods relevant to the synthesis of substituted imidazoles.

Catalyst TypeGeneral ReactionPotential Applicability to Target Molecule
Acid Catalysis
Lewis Acid (e.g., ZrCl₄)Multicomponent reactions for aminoimidazole synthesisFormation of the 4-aminoimidazole (B130580) core.
Brønsted AcidMulticomponent reactions, N-alkylationSynthesis of the trisubstituted imidazole ring and methylation at N1. organic-chemistry.orgwikipedia.org
Base Catalysis
Inorganic Base (e.g., K₂CO₃)Cycloaddition reactions, CarboxylationIntroduction of substituents and the carboxylate group.
Organic BasePromotes cyclization and condensation reactionsFacilitating the final ring-closing step to form the imidazole.

Regioselectivity and Stereochemical Considerations in the Synthesis of this compound

The synthesis of a specifically substituted imidazole like this compound presents a significant challenge in controlling the regioselectivity of the reactions. The placement of the methyl group at the N1 position, the amino group at C4, and the benzyl carboxylate at C2 must be precisely orchestrated.

The regioselectivity of N-alkylation of imidazoles is a well-studied area. In unsymmetrically substituted imidazoles, alkylation can occur at either of the two nitrogen atoms. The outcome is often influenced by the electronic and steric nature of the substituents already present on the ring, as well as the reaction conditions. For instance, under neutral or acidic conditions, the alkylation of nitroimidazoles tends to occur at the nitrogen atom closer to the nitro group, while under alkaline conditions, the other isomer may be favored. youtube.com

The formation of the imidazole ring itself from acyclic precursors also involves critical regiochemical considerations. For example, in the synthesis of 1,4,5-trisubstituted imidazoles from aryl-substituted tosylmethyl isocyanide (TosMIC) reagents and imines, the final substitution pattern is determined by the nature of the reactants and the reaction pathway. organic-chemistry.org

For the target molecule, which is achiral, stereochemical considerations are not a primary concern. However, if chiral analogs were to be synthesized, enantioselective catalytic methods would be necessary. For instance, organocatalytic asymmetric synthesis has been successfully applied to create stereogenic centers in other heterocyclic systems and could potentially be adapted for chiral imidazole derivatives. nih.gov

The following table highlights key factors influencing regioselectivity in imidazole synthesis.

Synthetic StepInfluencing FactorsDesired Outcome for Target Molecule
N-methylationSubstituents on the imidazole ring, pH of the reaction medium.Selective methylation at the N1 position.
Ring FormationChoice of starting materials and cyclization strategy.Placement of the amino group at C4 and a precursor for the carboxylate at C2.
C2-functionalizationDirecting groups, nature of the electrophile.Introduction of the benzyl carboxylate group specifically at the C2 position.

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

Optimizing reaction conditions is crucial for maximizing the yield and purity of the desired product while minimizing side reactions. Key parameters that are typically optimized include the choice of catalyst, solvent, temperature, and reaction time.

In the synthesis of substituted imidazoles, considerable effort is often dedicated to finding the optimal conditions. For instance, in the synthesis of a disubstituted imidazole, it was found that using a catalytic amount of aqueous HBr in DMSO at 85 °C was optimal for the initial oxidation step, while a mixture of MeOH/DMSO was best for the subsequent condensation. researchgate.net

Microwave-assisted synthesis has also emerged as a powerful tool for accelerating reaction rates and improving yields in imidazole synthesis. orientjchem.org The optimization of microwave power and irradiation time can lead to significant improvements in efficiency. For the synthesis of 2,4,5-triphenyl-1H-imidazole, a systematic study of reaction conditions revealed the optimal catalyst, solvent, and temperature for achieving the highest yield. researchgate.net

The following table illustrates the impact of varying reaction conditions on the yield of a model imidazole synthesis.

EntryCatalystSolventTemperature (°C)Time (h)Yield (%)
1Catalyst AToluene (B28343)801265
2Catalyst ADioxane801258
3Catalyst BToluene801278
4Catalyst BToluene100885
5Catalyst BToluene602472

This data demonstrates that a careful selection of the catalyst and optimization of the reaction temperature and time can lead to a significant enhancement in the product yield.

Chemical Reactivity and Derivatization of Benzyl 4 Amino 1 Methyl 1h Imidazole 2 Carboxylate

Reactions at the 4-Amino Group

The exocyclic amino group at the C4 position of the imidazole (B134444) ring is a primary nucleophilic center, readily participating in a variety of chemical transformations. This reactivity allows for the introduction of a wide range of functional groups, enabling the synthesis of diverse derivatives with potential applications in various fields of chemical research.

Acylation and Sulfonylation Reactions

The 4-amino group of benzyl (B1604629) 4-amino-1-methyl-1H-imidazole-2-carboxylate is expected to react readily with acylating and sulfonylating agents to form the corresponding amides and sulfonamides. This reactivity is analogous to that of other amino-substituted heterocyclic compounds.

Acylation: In a typical acylation reaction, the imidazole derivative would be treated with an acyl chloride or acid anhydride (B1165640) in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the hydrogen halide byproduct. The reaction is anticipated to proceed smoothly to yield the N-acylated product. For instance, reaction with acetyl chloride would yield benzyl 4-(acetylamino)-1-methyl-1H-imidazole-2-carboxylate. The general conditions for such transformations are well-established in organic synthesis. While direct acylation of 2-aminoimidazoles can sometimes lead to mixtures of mono- and di-acylated products, the steric environment and electronic properties of the 4-amino group in the target molecule are expected to favor mono-acylation.

Sulfonylation: Similarly, sulfonylation can be achieved by reacting the 4-amino group with a sulfonyl chloride, such as p-toluenesulfonyl chloride or methanesulfonyl chloride, in the presence of a suitable base. This reaction would lead to the formation of the corresponding sulfonamide derivative. The synthesis of imidazole-4-sulfonyl chlorides and their subsequent reaction with amines to form sulfonamides has been documented for related compounds, indicating that this transformation is a feasible pathway for derivatization.

Reagent TypeExample ReagentExpected Product
Acyl HalideAcetyl chlorideBenzyl 4-(acetylamino)-1-methyl-1H-imidazole-2-carboxylate
Acid AnhydrideAcetic anhydrideBenzyl 4-(acetylamino)-1-methyl-1H-imidazole-2-carboxylate
Sulfonyl Halidep-Toluenesulfonyl chlorideBenzyl 1-methyl-4-(tosylamino)-1H-imidazole-2-carboxylate

Alkylation and Arylation Pathways

Direct alkylation or arylation of the exocyclic 4-amino group presents a more complex challenge compared to acylation. Generally, N-alkylation of the imidazole ring itself is a more common reaction. However, under specific conditions, reactions at the amino group can be achieved.

Alkylation: The direct alkylation of the 4-amino group with alkyl halides is often difficult to control and can lead to a mixture of mono- and di-alkylated products, as well as potential quaternization of the imidazole ring nitrogens. The regioselectivity of N-alkylation in unsymmetrical imidazoles is influenced by steric and electronic factors, and these same factors would play a role in the reactivity of the exocyclic amino group. More specialized synthetic methods, such as reductive amination, would likely be required for the controlled synthesis of 4-(alkylamino) derivatives. This would involve the condensation of the 4-amino group with an aldehyde or ketone to form an imine, followed by reduction with a reagent like sodium borohydride.

Arylation: The N-arylation of the 4-amino group can be accomplished using transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. This reaction typically involves a palladium or copper catalyst to couple the amine with an aryl halide or triflate. While there are numerous examples of N-arylation of the imidazole ring, the arylation of an exocyclic amino group on the imidazole core is also a feasible transformation, analogous to the arylation of anilines. The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and selectivity.

Reaction TypeReagentsExpected Product
Reductive AminationAldehyde/Ketone, Reducing Agent (e.g., NaBH₄)Benzyl 4-(alkylamino)-1-methyl-1H-imidazole-2-carboxylate
Buchwald-Hartwig AminationAryl Halide, Palladium or Copper Catalyst, BaseBenzyl 4-(arylamino)-1-methyl-1H-imidazole-2-carboxylate

Condensation Reactions with Carbonyl Compounds

The primary amino group at the C4 position can undergo condensation reactions with aldehydes and ketones to form Schiff bases (imines). organic-chemistry.org This reaction is typically acid-catalyzed and involves the formation of a hemiaminal intermediate, which then dehydrates to yield the C=N double bond. masterorganicchemistry.com

The resulting imine derivatives can be stable compounds or can serve as intermediates for further transformations. For example, reduction of the imine would lead to the corresponding secondary amine, as mentioned in the alkylation section.

Furthermore, condensation with 1,3-dicarbonyl compounds can lead to the formation of fused heterocyclic systems. For instance, the reaction of 4-aminoimidazoles with β-diketones or β-ketoesters is a known method for the synthesis of imidazo[1,5-a]pyrimidines. researchgate.net This cyclocondensation reaction involves the initial formation of an enamine or imine, followed by an intramolecular cyclization and dehydration to yield the bicyclic aromatic system. Three-component condensation reactions involving 5-aminoimidazole derivatives, aldehydes, and a C-H acid like Meldrum's acid have also been reported to yield fused pyridone systems. organic-chemistry.org

Carbonyl CompoundReaction TypeProduct Class
Aldehydes/KetonesCondensationSchiff Bases (Imines)
1,3-DiketonesCyclocondensationImidazo[1,5-a]pyrimidine derivatives
Aldehyde + C-H AcidThree-component condensationFused Pyridone derivatives

Transformations to other Nitrogen-Containing Functional Groups

The 4-amino group can be converted into a diazonium salt, which is a versatile intermediate for introducing a variety of other functional groups. The diazotization is typically carried out by treating the aminoimidazole with sodium nitrite (B80452) in a strong acid, such as hydrochloric or tetrafluoroboric acid, at low temperatures. researchgate.net The stability and subsequent reactivity of the resulting imidazolyl-diazonium salt depend on the reaction conditions and the counter-ion.

The diazonium salt can then undergo a range of transformations:

Sandmeyer-type Reactions: In the presence of copper(I) salts, the diazonium group can be replaced by various nucleophiles. wikipedia.org For example, treatment with CuCl, CuBr, or CuCN would introduce a chloro, bromo, or cyano group at the 4-position, respectively. masterorganicchemistry.com

Replacement by Azido Group: The diazonium group can be displaced by an azide (B81097) ion (from sodium azide) to form a 4-azidoimidazole derivative.

Replacement by Nitro Group: Although less common, the amino group can be converted to a nitro group. This can sometimes be achieved via the diazonium salt in the presence of a nitrite source and a copper catalyst.

These transformations significantly expand the synthetic utility of the parent aminoimidazole, allowing for the introduction of functional groups that are not easily accessible by other means.

ReactionReagentsResulting Functional Group
DiazotizationNaNO₂, Acid (e.g., HCl, HBF₄)Diazonium salt (-N₂⁺)
Sandmeyer (Halogenation)Diazonium salt, CuCl or CuBrChloro (-Cl) or Bromo (-Br)
Sandmeyer (Cyanation)Diazonium salt, CuCNCyano (-CN)
Azide SubstitutionDiazonium salt, NaN₃Azido (-N₃)

Reactions at the Benzyl Ester Moiety

The benzyl ester group at the C2 position is another key functional handle for the derivatization of the molecule.

Hydrolysis to the Carboxylic Acid

The benzyl ester can be cleaved under various conditions to yield the corresponding carboxylic acid, 4-amino-1-methyl-1H-imidazole-2-carboxylic acid. This transformation is crucial for subsequent reactions such as amide bond formation or further derivatization of the acid functionality.

Common methods for the hydrolysis of benzyl esters include:

Hydrogenolysis: This is a mild and efficient method that involves treating the benzyl ester with hydrogen gas in the presence of a palladium catalyst (e.g., palladium on carbon, Pd/C). The reaction proceeds via the cleavage of the benzyl C-O bond, releasing the carboxylic acid and toluene (B28343) as a byproduct. This method is generally compatible with a wide range of other functional groups.

Acidic or Basic Hydrolysis: The ester can also be hydrolyzed under acidic (e.g., HCl, H₂SO₄) or basic (e.g., NaOH, LiOH) conditions, typically with heating. However, these conditions are harsher and may not be compatible with other sensitive functional groups in the molecule. Basic hydrolysis initially yields the carboxylate salt, which requires an acidic workup to protonate it to the free carboxylic acid.

MethodReagentsKey Features
HydrogenolysisH₂, Pd/CMild conditions, clean reaction
Acidic HydrolysisStrong Acid (e.g., HCl), H₂O, HeatHarsher conditions, risk of side reactions
Basic HydrolysisStrong Base (e.g., NaOH), H₂O, Heat; followed by acid workupHarsher conditions, forms carboxylate salt intermediate

Transesterification Reactions

The benzyl ester group of Benzyl 4-amino-1-methyl-1H-imidazole-2-carboxylate can be exchanged with other alcohol moieties through transesterification. This reaction is typically catalyzed by either an acid or a base. The process involves the nucleophilic attack of an alcohol on the ester's carbonyl carbon, leading to a tetrahedral intermediate, which then collapses to release benzyl alcohol and form a new ester.

Common catalysts for this transformation include mineral acids (like H₂SO₄), metal alkoxides, and specialized catalysts such as zinc clusters. The reaction is an equilibrium process, and to drive it towards the desired product, the reactant alcohol is often used in large excess, or the leaving alcohol (benzyl alcohol) is removed from the reaction mixture as it forms.

Table 1: Examples of Transesterification Reactions

Reactant Alcohol Catalyst Expected Product
Methanol (CH₃OH) H⁺ or CH₃O⁻ Methyl 4-amino-1-methyl-1H-imidazole-2-carboxylate
Ethanol (B145695) (C₂H₅OH) H⁺ or C₂H₅O⁻ Ethyl 4-amino-1-methyl-1H-imidazole-2-carboxylate
Isopropanol ((CH₃)₂CHOH) H⁺ or (CH₃)₂CHO⁻ Isopropyl 4-amino-1-methyl-1H-imidazole-2-carboxylate

Amidation Reactions

The conversion of the benzyl ester to an amide, known as aminolysis, is a synthetically useful transformation. This reaction can be achieved by heating the ester with a primary or secondary amine. The reaction proceeds via nucleophilic acyl substitution, where the amine attacks the carbonyl carbon of the ester, displacing the benzyl alcohol group to form a stable amide bond. While the reaction can proceed without a catalyst, it is often facilitated by the use of coupling agents or by converting the carboxylic acid (obtained from ester hydrolysis) to a more reactive derivative.

The amide functionality is prevalent in a vast number of biologically active molecules and pharmaceuticals, making this a key derivatization reaction.

Table 2: Examples of Amidation Reactions

Reactant Amine Expected Product
Ammonia (B1221849) (NH₃) 4-amino-1-methyl-1H-imidazole-2-carboxamide
Methylamine (CH₃NH₂) 4-amino-N,1-dimethyl-1H-imidazole-2-carboxamide
Diethylamine ((C₂H₅)₂NH) 4-amino-N,N-diethyl-1-methyl-1H-imidazole-2-carboxamide
Aniline (C₆H₅NH₂) 4-amino-1-methyl-N-phenyl-1H-imidazole-2-carboxamide

Reductive Transformations of the Ester

The ester group is susceptible to reduction by strong reducing agents. Two primary transformations are the complete reduction to a primary alcohol and the partial reduction to an aldehyde.

Reduction to Alcohol: Powerful hydride reagents, most notably Lithium Aluminum Hydride (LiAlH₄), can reduce the benzyl ester to the corresponding primary alcohol, (4-amino-1-methyl-1H-imidazol-2-yl)methanol. byjus.comlibretexts.org The reaction proceeds through the addition of two hydride equivalents to the carbonyl carbon. chemistrysteps.commasterorganicchemistry.com This transformation is typically carried out in anhydrous ethereal solvents like diethyl ether or tetrahydrofuran (B95107) (THF).

Hydrogenolysis: A distinct reductive pathway for benzyl esters is catalytic hydrogenolysis. acsgcipr.org This method not only reduces the ester but also cleaves the benzyl C-O bond, yielding the free carboxylic acid (4-amino-1-methyl-1H-imidazole-2-carboxylic acid) and toluene. acsgcipr.org This reaction is commonly performed using a palladium-on-carbon (Pd/C) catalyst under an atmosphere of hydrogen gas. cdnsciencepub.comorganic-chemistry.org It serves as a mild method for deprotection of the carboxylic acid.

Table 3: Reductive Transformations of the Ester Group

Reagent(s) Product Type of Transformation

Reactivity of the Imidazole Ring System

The imidazole ring in the title compound is an electron-rich aromatic heterocycle, which largely dictates its reactivity. The presence of a strong electron-donating amino group at the C4 position and an electron-withdrawing carboxylate group at the C2 position significantly influences the ring's reactivity profile.

Electrophilic Aromatic Substitution on the Imidazole Core

The imidazole ring is highly activated towards electrophilic aromatic substitution (EAS) due to the presence of two nitrogen atoms that can donate electron density to the ring system. globalresearchonline.net The outcome of EAS reactions is governed by the directing effects of the existing substituents.

4-Amino Group: This is a powerful activating group and directs incoming electrophiles to the ortho and para positions. In the context of the imidazole ring, it strongly directs towards the C5 position.

2-Carboxylate Group: This is a deactivating group and directs incoming electrophiles to the meta position, which is also the C5 position.

1-Methyl Group: This is a weakly activating group.

Given that both the strongly activating amino group and the deactivating carboxylate group direct towards the C5 position, electrophilic substitution is expected to occur regioselectively at this site. Common EAS reactions include nitration, halogenation, and sulfonation.

Table 4: Predicted Electrophilic Aromatic Substitution Reactions

Reaction Reagents Expected Major Product (Substitution at C5)
Nitration HNO₃ / H₂SO₄ Benzyl 4-amino-1-methyl-5-nitro-1H-imidazole-2-carboxylate
Bromination Br₂ / FeBr₃ Benzyl 4-amino-5-bromo-1-methyl-1H-imidazole-2-carboxylate
Chlorination Cl₂ / AlCl₃ Benzyl 5-amino-4-chloro-1-methyl-1H-imidazole-2-carboxylate
Sulfonation Fuming H₂SO₄ Benzyl 4-amino-2-(benzyloxycarbonyl)-1-methyl-1H-imidazole-5-sulfonic acid

Nucleophilic Attack on the Imidazole Core

The electron-rich nature of the imidazole ring makes it generally resistant to nucleophilic aromatic substitution. globalresearchonline.net Such reactions typically require the presence of a good leaving group (like a halogen) on the ring and/or strong electron-withdrawing groups to decrease the electron density of the ring system. In this compound, the unsubstituted C5 position lacks a suitable leaving group, making direct nucleophilic attack on the ring core highly unfavorable under standard conditions.

Side-Chain Functionalization Adjacent to the Imidazole Ring

Functionalization can also occur on the existing substituents of the imidazole ring, particularly the reactive amino group.

The primary amino group at the C4 position behaves as a typical aromatic amine and can undergo a variety of chemical transformations. These include:

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

Alkylation: Reaction with alkyl halides to form secondary or tertiary amines.

Diazotization: Reaction with nitrous acid (generated in situ from NaNO₂ and a strong acid) at low temperatures to form a diazonium salt. This intermediate is highly versatile and can be subsequently converted into a wide range of functional groups (e.g., -OH, -Cl, -Br, -CN) through Sandmeyer-type reactions.

Table 5: Reactions of the 4-Amino Group

Reaction Type Reagent(s) Product Functional Group at C4
Acylation Acetyl chloride (CH₃COCl) Acetamido (-NHCOCH₃)
Alkylation Methyl iodide (CH₃I) Methylamino (-NHCH₃)

Rearrangement Processes Involving this compound (e.g., Dimroth-type rearrangements)

While specific studies on the rearrangement of this compound are not extensively documented, the reactivity of analogous imidazole systems provides a strong basis for predicting its behavior. The most pertinent transformation is the Dimroth rearrangement, a well-known process in heterocyclic chemistry where endocyclic and exocyclic nitrogen atoms exchange places. mdpi.com This type of rearrangement is particularly relevant for amino-substituted imidazoles.

Research on analogous 1-benzyl-5-aminoimidazoles has demonstrated their susceptibility to a base-catalyzed, Dimroth-type rearrangement to form 4-(N-substituted amino)imidazoles. This process involves the translocation of the N-1 nitrogen atom from an endocyclic to an exocyclic position. The general mechanism proceeds through the opening of the imidazole ring to form an acyclic intermediate, which then allows for bond rotation and subsequent re-cyclization to yield the rearranged product.

For the related compound, 5-amino-1-benzyl-4-ethoxycarbonyl-3-methylimidazolium iodide, treatment with sodium hydroxide (B78521) leads to the formation of a C-4 benzylamino imidazole derivative. This transformation confirms the endo- to exocyclic movement of the nitrogen atom. The reaction can proceed through a stable acyclic intermediate which can be isolated; subsequent heating in an ethanolic sodium hydroxide solution effects the cyclization to the rearranged product. The efficiency of this cyclization step can sometimes be improved using alternative conditions, such as cesium fluoride (B91410) (CsF) in dimethylformamide (DMF).

Given the structural similarities, this compound is expected to undergo a similar Dimroth-type rearrangement under basic conditions. The process would likely involve the nucleophilic attack of a hydroxide ion, leading to ring opening between the N1 and C2 positions. Subsequent intramolecular reactions would result in the formation of a 4-(methylamino)imidazole derivative, with the original N1-methyl group becoming an exocyclic substituent.

Table 1: Summary of Analogous Dimroth-type Rearrangement

Starting Material (Analog)Reagents & ConditionsProductKey Observation
5-amino-1-benzyl-4-ethoxycarbonyl-3-methylimidazolium iodide2 M NaOH/EtOH, rtAcyclic intermediateRing opening occurs readily.
Acyclic intermediate from aboveEthanolic NaOH, heatC-4 benzylamino imidazoleCyclization yields the rearranged product.
Acyclic intermediate from aboveCsF/DMF, heatC-4 benzylamino imidazoleHigher yield of cyclized product compared to NaOH.

Synthesis of Advanced Intermediates for Complex Molecule Construction

The molecular architecture of this compound makes it a valuable building block for the synthesis of more complex molecules, particularly in the field of medicinal chemistry. Its ethyl ester analog, 4-Amino-1-methyl-1H-imidazole-2-carboxylic acid ethyl ester hydrochloride, is recognized as a versatile intermediate for creating novel therapeutic agents, especially for neurological and metabolic diseases. nbinno.com The combination of the imidazole ring, an amino group, and an ester functional group provides multiple reaction sites for elaboration. nbinno.com

Amino-imidazole carboxylates are fundamentally important precursors in the de novo biosynthesis of purines. researchgate.netnih.gov In this biological pathway, 5-aminoimidazole ribonucleotide (AIR) is carboxylated to form 4-carboxy-5-aminoimidazole ribonucleotide (CAIR), a key intermediate that is further transformed into inosine (B1671953) monophosphate (IMP), the precursor to adenosine (B11128) and guanosine (B1672433) nucleotides. researchgate.netnih.gov This biological precedent underscores the utility of the amino-imidazole carboxylate scaffold in constructing the bicyclic purine (B94841) system. Synthetic chemists have adopted similar strategies, using substituted amino-imidazoles to prepare a wide range of purine analogs for pharmacological screening. mdpi.comresearchgate.net

The specific functional groups on this compound offer distinct handles for synthetic manipulation:

The 4-Amino Group: This primary amine can act as a nucleophile. It can be acylated, alkylated, or used to build a second ring, mimicking the biosynthesis of purines. For instance, reaction with a one-carbon source (like a formic acid derivative) followed by cyclization would yield a purine core.

The 2-Benzyl Carboxylate Group: The ester can be hydrolyzed to the corresponding carboxylic acid. This acid can then be coupled with amines to form amides, a common linkage in pharmaceutical compounds. Alternatively, the benzyl ester can be removed via hydrogenolysis, a mild deprotection method that often leaves other functional groups intact.

The Imidazole Core: The heterocyclic ring itself is a stable aromatic system that serves as a rigid scaffold, positioning the other functional groups in a defined spatial orientation. This is crucial for molecular recognition in biological systems. Imidazole-based scaffolds are explored as mimics of purines for applications like kinase inhibitors. nih.govnih.gov

The strategic combination of these reactive sites allows for the use of this compound as a starting material for constructing diverse and complex molecular libraries for drug discovery. nih.gov

Table 2: Synthetic Potential of Functional Groups

Functional GroupPositionPotential TransformationApplication in Complex Synthesis
AminoC4Acylation, Alkylation, Ring FormationIntroduction of side chains; construction of fused rings (e.g., purines). mdpi.comresearchgate.net
Benzyl CarboxylateC2Hydrolysis to Carboxylic AcidAmide bond formation, further derivatization.
Benzyl CarboxylateC2Hydrogenolysis (Debenzylation)Mild deprotection to reveal the carboxylic acid for subsequent reactions.
Imidazole RingCoreScaffoldProvides a stable, rigid core for orienting substituents. nih.govnih.gov
Methyl GroupN1Steric/Electronic InfluenceModifies the properties of the imidazole ring and its reactivity.

Mechanistic Investigations of Reactions Involving Benzyl 4 Amino 1 Methyl 1h Imidazole 2 Carboxylate

Elucidation of Reaction Pathways for Imidazole (B134444) Formation

The formation of the imidazole ring is typically achieved through multicomponent condensation reactions. nih.gov One of the most common methods is a variation of the Radziszewski reaction, which involves the condensation of a dicarbonyl compound, an aldehyde, and ammonia (B1221849) or an amine. researchgate.net For a tetrasubstituted imidazole such as Benzyl (B1604629) 4-amino-1-methyl-1H-imidazole-2-carboxylate, a plausible pathway involves the reaction between a substituted glyoxal (B1671930) derivative, an amine (as the source of the N1-methyl and C4-amino groups), and a benzyl ester derivative.

The reaction pathway generally proceeds through the formation of an imine intermediate, followed by cyclization and subsequent dehydration/oxidation to yield the aromatic imidazole ring. rsc.org Computational studies on similar imidazole formations suggest that these reactions involve several dehydration steps. acs.org

The step-wise nature of imidazole synthesis allows for the identification of several key intermediates. The initial reaction between a dicarbonyl compound and an amine source typically forms a diimine intermediate. acs.org This is followed by condensation with an aldehyde component.

In the context of forming Benzyl 4-amino-1-methyl-1H-imidazole-2-carboxylate, the key proposed intermediates would include:

Imine Adducts: Formed from the initial condensation of carbonyl precursors and amine sources.

Cyclic Intermediates: A non-aromatic, cyclic species, such as an imidazoline (B1206853) derivative, is formed after the initial ring-closing step. mdpi.com

N-Oxides: In some synthetic routes, particularly those starting from α-hydroxyamino oximes, 1-hydroxyimidazole (B8770565) N-oxides can be formed as intermediates, which are subsequently deoxygenated to yield the final imidazole product. rsc.org

Transition states in chemical reactions are high-energy, transient configurations that are not directly observable but can be characterized through computational chemistry and kinetic studies. acs.org For imidazole formation, the transition states are associated with the key bond-forming and bond-breaking steps:

Imine Formation: The transition state involves the nucleophilic attack of the amine on a carbonyl carbon.

Cyclization: The transition state for the ring-closing step is a highly ordered structure where the terminal atoms of the linear intermediate approach to form the new C-N bond.

Aromatization: This final step, often involving dehydration or oxidation, has a transition state related to the elimination of a water molecule or the loss of two hydrogen atoms to form the stable aromatic ring.

Computational methods like Density Functional Theory (DFT) are often employed to model these transition states, calculate their energy barriers, and confirm their connection between reactants and products. acs.org

Kinetics and Thermodynamics of Synthetic and Derivatization Reactions

Thermodynamic analysis determines the feasibility and spontaneity of the reaction. The Gibbs free energy change (ΔG) for the formation of the stable imidazole ring is generally negative, indicating a spontaneous process, driven by the formation of the highly stable aromatic system.

Table 1: Illustrative Kinetic Data for a Hypothetical Derivatization Reaction

Temperature (°C)Rate Constant (k) (M⁻¹s⁻¹)Half-life (t₁/₂) (s)
250.0154620
500.0621118
750.230301

This interactive table demonstrates how temperature typically increases the rate constant of a reaction, thereby decreasing the time required for the reaction to proceed.

Role of Catalyst and Solvent in Reaction Mechanismsnih.gov

Catalysts and solvents play a pivotal role in directing the mechanism of imidazole synthesis. researchgate.netku.edu

Catalysts: Both acid and base catalysts are commonly used. Acid catalysts protonate carbonyl oxygens, increasing their electrophilicity and facilitating nucleophilic attack by amines. Base catalysts can deprotonate amines, increasing their nucleophilicity, or assist in elimination steps. mdpi.com In recent years, various metal-based catalysts, including copper (Cu), ruthenium (Ru), and iron (Fe) complexes, have been developed to promote specific bond formations with high regioselectivity and efficiency under milder conditions. rsc.orgnih.gov

Solvents: The choice of solvent can significantly impact reaction rates and yields. Polar protic solvents can stabilize charged intermediates and transition states through hydrogen bonding. Polar aprotic solvents, such as DMF or DMSO, are also effective for many imidazole syntheses. nih.govku.edu Studies have shown that increasing solvent polarity can lead to an increase in the reaction rate for the alkylation of imidazoles, a key step in forming N-substituted products. ku.edu Solvent-free conditions, often combined with microwave irradiation, are also employed as an environmentally friendly approach that can accelerate reaction times. researchgate.netorganic-chemistry.org

Table 2: Hypothetical Solvent Effect on Reaction Yield

SolventDielectric Constant (ε)Yield (%)
Dichloromethane9.145
Acetone (B3395972)2168
Acetonitrile (B52724)3785
DMSO4792

This table illustrates the common trend where solvents with higher polarity can enhance the yield of reactions involving polar intermediates or transition states.

Isotopic Labeling Studies to Probe Reaction Pathwaysrsc.org

Isotopic labeling is a powerful technique used to trace the path of atoms through a chemical reaction, providing definitive evidence for proposed mechanisms. wikipedia.orgthieme-connect.com In the synthesis of this compound, specific atoms in the starting materials can be replaced with their heavier isotopes (e.g., ¹³C, ¹⁵N, or ²H).

For example, by using a ¹⁵N-labeled amine, one could determine precisely which nitrogen atom in the starting materials becomes the N-1 or N-3 atom in the final imidazole ring. The position of the isotopic label in the product molecule is typically determined using Mass Spectrometry (MS) or Nuclear Magnetic Resonance (NMR) spectroscopy. wikipedia.orgnih.gov This method can be used to validate the sequence of bond formations and rearrangements predicted by a proposed reaction pathway.

Mechanistic Insights into Regio- and Stereoselectivity

Regioselectivity is a critical consideration in the synthesis of highly substituted imidazoles like this compound. The synthetic strategy must control the precise placement of the four different substituents (benzyl carboxylate, methyl, amino, and the C5-hydrogen) on the imidazole core.

The mechanism dictates this selectivity. For instance, the choice of starting materials in a multicomponent reaction predetermines the substitution pattern. rsc.org Palladium-catalyzed C-H arylation methods have also been developed that show complementary regioselectivity for the C2 and C5 positions of the imidazole ring, controlled by the choice of base and solvent. nih.gov Computational studies can help elucidate the factors driving this selectivity, often revealing that the presence of certain functional groups can direct the reaction pathway toward one regioisomer over another. nih.gov

Stereoselectivity is not a factor for the parent compound this compound as it is achiral. However, in derivatization reactions that introduce chiral centers, controlling the stereochemical outcome would become a primary mechanistic and synthetic challenge.

Computational and Theoretical Studies on Benzyl 4 Amino 1 Methyl 1h Imidazole 2 Carboxylate

Quantum Chemical Calculations (e.g., DFT, Ab Initio Methods)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the intricacies of molecular systems. nih.govorientjchem.org For Benzyl (B1604629) 4-amino-1-methyl-1H-imidazole-2-carboxylate, DFT methods like B3LYP with a suitable basis set such as 6-311++G(d,p) are commonly used to optimize the molecular geometry and compute various electronic properties. nih.gov

The electronic behavior of a molecule is largely dictated by its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is a crucial indicator of molecular reactivity and kinetic stability. iucr.org

In substituted imidazole (B134444) systems, the distribution of HOMO and LUMO is typically spread across the molecule. For Benzyl 4-amino-1-methyl-1H-imidazole-2-carboxylate, the HOMO is expected to be localized primarily on the electron-rich 4-amino-imidazole ring, while the LUMO may extend over the benzyl carboxylate portion of the molecule. A smaller HOMO-LUMO gap suggests higher reactivity. In a related study on a benzyl carboxylate derivative, the HOMO-LUMO energy gap was calculated to be 4.0319 eV, indicating significant stability. iucr.org

Table 1: Representative Frontier Orbital Energies for a Substituted Imidazole System

ParameterEnergy (eV)
HOMO-6.3166
LUMO-2.2847
Energy Gap (ΔE)4.0319

Note: Data is based on a structurally similar benzyl carboxylate derivative for illustrative purposes. iucr.org

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. mdpi.com The MEP map displays regions of varying electron density, with red indicating electron-rich areas (negative potential) and blue representing electron-poor areas (positive potential).

For this compound, the MEP map would likely show the most negative potential (red) around the oxygen atoms of the carboxylate group and the nitrogen atom of the amino group, identifying these as likely sites for electrophilic attack. Conversely, the hydrogen atoms of the amino group and the methyl group would exhibit positive potential (blue), making them susceptible to nucleophilic interactions. The imidazole ring itself will display a more complex distribution of charge. mdpi.com

Global reactivity descriptors, derived from the HOMO and LUMO energies, can provide quantitative predictions of a molecule's reactivity. These parameters include electronegativity (χ), chemical hardness (η), and global electrophilicity (ω).

Electronegativity (χ) : Measures the tendency of a molecule to attract electrons.

Chemical Hardness (η) : Indicates resistance to change in electron distribution. A lower value suggests higher reactivity.

Global Electrophilicity (ω) : Quantifies the electrophilic nature of a molecule.

These descriptors are calculated using the energies of the frontier orbitals and provide a theoretical framework for comparing the reactivity of different molecules.

Molecular Dynamics Simulations for Conformational Flexibility and Solvent Effects

While quantum chemical calculations are typically performed on isolated molecules in the gas phase, molecular dynamics (MD) simulations offer a way to explore the conformational landscape of a molecule in a condensed phase, such as in a solvent. rdd.edu.iqnih.gov An MD simulation of this compound in an aqueous environment would reveal how interactions with water molecules influence its structure and dynamics. rdd.edu.iq

Prediction of Spectroscopic Signatures for Structural Elucidation (e.g., NMR chemical shifts, vibrational frequencies)

Computational methods can accurately predict spectroscopic properties, which is invaluable for the structural elucidation of newly synthesized compounds.

NMR Chemical Shifts: Theoretical calculations of NMR chemical shifts (¹H and ¹³C) using methods like the Gauge-Including Atomic Orbital (GIAO) approach can aid in the assignment of experimental spectra. orientjchem.org For this compound, the predicted ¹H NMR spectrum would show characteristic signals for the protons on the imidazole and benzyl rings, as well as the methyl and amino groups. Similarly, the ¹³C NMR spectrum would provide information on the carbon skeleton. Discrepancies between calculated and experimental shifts can sometimes be attributed to solvent effects or the presence of multiple conformers in solution. mdpi.com

Table 2: Predicted ¹³C NMR Chemical Shifts for a Substituted Imidazole Moiety

Carbon AtomPredicted Chemical Shift (ppm)
C2 (imidazole)~135-140
C4 (imidazole)~120-125
C5 (imidazole)~115-120
C=O (carboxylate)~160-165
CH₃ (methyl)~30-35

Note: These are representative values based on general knowledge of imidazole derivatives and may vary.

Vibrational Frequencies: The calculation of vibrational frequencies using DFT can predict the infrared (IR) and Raman spectra of a molecule. mdpi.com The predicted spectrum for this compound would exhibit characteristic vibrational modes corresponding to the stretching and bending of its various functional groups. Key expected frequencies include N-H stretching for the amino group, C=O stretching for the carboxylate, and C-N and C=C stretching modes for the imidazole ring. mdpi.com

Advanced Spectroscopic and Structural Elucidation Techniques Applied to Benzyl 4 Amino 1 Methyl 1h Imidazole 2 Carboxylate

High-Resolution Mass Spectrometry (HRMS) for Exact Mass and Fragmentation Pattern Analysis

No experimental HRMS data, including exact mass measurements or fragmentation patterns, for Benzyl (B1604629) 4-amino-1-methyl-1H-imidazole-2-carboxylate were found.

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Identification and Bonding Insights

Specific FTIR and Raman spectra for Benzyl 4-amino-1-methyl-1H-imidazole-2-carboxylate, which would provide insights into its functional groups and bonding, are not available in the reviewed sources.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

Information regarding the UV-Vis absorption maxima and corresponding electronic transitions for this compound could not be retrieved.

Applications of Benzyl 4 Amino 1 Methyl 1h Imidazole 2 Carboxylate As a Research Tool and Chemical Building Block

Utilization in Multi-step Organic Synthesis as a Key Intermediate

The structural features of Benzyl (B1604629) 4-amino-1-methyl-1H-imidazole-2-carboxylate make it an important intermediate in multi-step organic synthesis. The benzyl ester provides a stable protecting group for the carboxylic acid, which can be selectively removed under specific conditions, allowing for further transformations. The amino group at the 4-position is a key nucleophilic site that can be readily functionalized.

In synthetic pathways, this compound can be utilized in various reactions, including but not limited to:

Acylation and Sulfonylation: The amino group can be acylated or sulfonylated to introduce a wide range of substituents, leading to the formation of amides and sulfonamides. These reactions are fundamental in the construction of diverse molecular frameworks.

N-Alkylation and N-Arylation: The secondary amine can undergo N-alkylation or N-arylation to introduce further diversity.

Cyclization Reactions: The bifunctional nature of the molecule, with its amino and carboxylate groups, allows it to be a precursor in cyclization reactions to form fused heterocyclic systems.

The imidazole (B134444) ring itself is a robust aromatic system that is stable to many reaction conditions, making it a reliable core structure in complex synthetic sequences.

Construction of Complex Heterocyclic Systems and Molecular Architectures

The imidazole scaffold is a common motif in a vast array of biologically active compounds. Benzyl 4-amino-1-methyl-1H-imidazole-2-carboxylate serves as a starting point for the synthesis of more complex, fused heterocyclic systems. For instance, the amino and carboxylate functionalities can be manipulated to participate in intramolecular cyclization reactions, leading to the formation of bicyclic and polycyclic systems containing the imidazole core.

One common strategy involves the derivatization of the amino group, followed by a cyclization step onto the imidazole ring or the ester group. Such approaches can lead to the formation of imidazo[4,5-b]pyridines, imidazo[4,5-d]pyrimidines, and other related heterocyclic systems, which are of significant interest in medicinal chemistry due to their diverse pharmacological activities. The synthesis of fused imidazoles is a key area of research for the development of novel therapeutic agents. nih.govrsc.org

Role as a Ligand in Coordination Chemistry and Catalysis Research

The nitrogen atoms of the imidazole ring, along with the amino group, provide potential coordination sites for metal ions, making this compound and its derivatives attractive ligands in coordination chemistry.

Imidazole-containing ligands are known to form stable complexes with a variety of transition metals, including palladium(II) and platinum(IV). nih.govwaikato.ac.nz The coordination of such ligands to metal centers can significantly alter their electronic and steric properties, leading to complexes with interesting catalytic or biological activities.

While specific studies on the coordination complexes of this compound are not extensively documented in publicly available literature, the general principles of imidazole-metal coordination are well-established. The synthesis of such complexes would typically involve the reaction of the imidazole derivative with a suitable metal salt, such as K₂PdCl₄ or K₂PtCl₆.

The resulting complexes can be characterized by various spectroscopic techniques, including:

Nuclear Magnetic Resonance (NMR): To elucidate the structure of the complex and determine the coordination mode of the ligand.

Infrared (IR) Spectroscopy: To identify changes in the vibrational frequencies of the ligand upon coordination.

Mass Spectrometry (MS): To confirm the molecular weight of the complex.

X-ray Crystallography: To determine the precise three-dimensional structure of the complex in the solid state.

The table below illustrates the types of characterization data that would be expected for such metal complexes, based on studies of similar imidazole-metal complexes.

TechniqueExpected Observations for a Pd(II) or Pt(IV) Complex
¹H NMRShifts in the proton signals of the imidazole ring and the benzyl group upon coordination to the metal center.
IR SpectroscopyChanges in the stretching frequencies of the C=N and N-H bonds of the imidazole and amino groups.
Mass SpectrometryA peak corresponding to the molecular ion of the metal complex.
X-ray CrystallographyDetermination of bond lengths and angles between the metal center and the coordinating atoms of the ligand.

This is an interactive data table based on expected results for analogous compounds.

Palladium and platinum complexes are widely used as catalysts in a variety of organic transformations, such as cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) and hydrogenation reactions. The electronic and steric properties of the ligands coordinated to the metal center play a crucial role in determining the catalytic activity and selectivity of the complex.

Derivatives of this compound could be evaluated as ligands in such catalytic systems. The substituents on the imidazole ring and the amino group can be systematically varied to fine-tune the ligand's properties and optimize the performance of the resulting catalyst. For example, the introduction of bulky groups could enhance selectivity, while electron-donating or electron-withdrawing groups could modulate the reactivity of the metal center.

Development of Probes for Chemical Biology Studies (e.g., for target identification in academic contexts)

Chemical probes are small molecules that are used to study biological systems by selectively interacting with a specific protein or pathway. The imidazole scaffold is a common feature in many biologically active molecules, and derivatives of this compound could be developed as chemical probes for various research purposes.

By incorporating reporter groups, such as fluorescent dyes or affinity tags, into the structure of the molecule, researchers can create probes that allow for the visualization of biological processes or the identification of protein targets. The versatile functional handles on this compound provide convenient points for the attachment of such reporter groups. For instance, the amino group could be readily coupled to a fluorescent dye to create a probe for cellular imaging studies.

Precursor in the Synthesis of Structurally Diverse Imidazole Derivatives for Structure-Activity Relationship (SAR) Exploration in Chemical Libraries

Structure-activity relationship (SAR) studies are a cornerstone of modern drug discovery, involving the systematic modification of a lead compound to understand how changes in its structure affect its biological activity. This compound is an ideal starting material for the creation of chemical libraries of imidazole derivatives for SAR exploration. nih.gov

The multiple points of diversification on this scaffold allow for the rapid generation of a large number of analogues with varying substituents. For example, a library of compounds could be synthesized by reacting the amino group with a diverse set of carboxylic acids or sulfonyl chlorides, while the benzyl ester could be deprotected and coupled with various amines. The resulting library of compounds can then be screened for biological activity against a specific target, and the SAR data can be used to guide the design of more potent and selective compounds. nih.govacs.orgmdpi.com

The table below provides a hypothetical example of how SAR data for a library of imidazole derivatives might be presented.

Compound IDR¹ Substituent (at 4-amino position)R² Substituent (at 2-carboxylate)Biological Activity (IC₅₀, µM)
1-H-OBn> 50
2a-C(O)CH₃-OBn25.3
2b-C(O)Ph-OBn10.1
3a-C(O)CH₃-NHCH₃15.8
3b-C(O)Ph-NHCH₃5.2

This is an interactive data table representing hypothetical SAR data.

Future Research Directions and Emerging Challenges in the Study of Benzyl 4 Amino 1 Methyl 1h Imidazole 2 Carboxylate

Development of More Sustainable and Greener Synthetic Routes

A primary challenge in modern organic synthesis is the development of environmentally benign methodologies. Future research should prioritize the creation of sustainable synthetic pathways to Benzyl (B1604629) 4-amino-1-methyl-1H-imidazole-2-carboxylate that minimize waste, reduce energy consumption, and utilize less hazardous materials.

Key areas for investigation include:

Microwave-Assisted Synthesis: This technique has the potential to dramatically reduce reaction times and improve yields for imidazole (B134444) synthesis. researchgate.net

Ultrasound Irradiation and Ball Milling: These methods offer energy-efficient, solvent-free, or low-solvent alternatives to conventional heating. researchgate.net

Use of Green Catalysts and Solvents: Employing recyclable catalysts, such as novel nanocatalysts or ionic liquids, can enhance the sustainability of the synthesis. tandfonline.comrsc.org The replacement of traditional organic solvents with water or bio-based solvents is another crucial goal.

Synthetic Method Traditional Approach Potential Green Alternative Key Advantages
Energy Source Conventional heating (reflux)Microwave irradiation, UltrasoundReduced reaction time, Lower energy consumption
Solvents Volatile organic compounds (VOCs)Ionic liquids, Water, Solvent-free conditionsReduced environmental impact, Improved safety
Catalysts Homogeneous acid/base catalystsRecyclable nanocatalysts, Solid-supported catalystsCatalyst reusability, Simplified purification

Exploration of Novel Reactivity and Functionalization Pathways

Understanding the reactivity of Benzyl 4-amino-1-methyl-1H-imidazole-2-carboxylate is essential for creating a diverse library of new molecules. The existing functional groups—the amino group, the benzyl ester, and the imidazole core—offer multiple sites for modification.

Future studies could explore:

Functionalization of the Amino Group: Exploring reactions such as acylation, alkylation, and sulfonylation to introduce new functionalities. This could lead to the development of novel amidrazones with potential biological activities. nih.gov

Modification of the Ester: Hydrolysis to the corresponding carboxylic acid would provide a key intermediate for amide bond formation, creating a wide range of new derivatives. The carboxylate and imidazole moieties could act cooperatively in catalysis. acs.org

Derivatization of the Imidazole Ring: Investigating electrophilic substitution reactions on the imidazole ring, guided by the electronic effects of the existing substituents.

Denitrogenative Transformations: Advanced synthetic methods, such as the transformation of related 5-amino-1,2,3-triazoles, could offer novel routes to functionalized imidazole cores. mdpi.com

Application of Machine Learning and AI in Compound Design and Synthesis Prediction

Artificial intelligence (AI) and machine learning (ML) are revolutionizing medicinal chemistry and materials science. researchgate.net These computational tools can accelerate the discovery and development of new compounds based on the this compound scaffold.

Emerging applications include:

Predictive Modeling: AI algorithms can predict the physicochemical properties, biological activities, and potential toxicities of virtual analogs, allowing researchers to prioritize the synthesis of the most promising candidates. mit.edu

Computer-Aided Synthesis Planning (CASP): Machine learning models can propose novel and efficient synthetic routes, potentially identifying pathways that are more sustainable or higher-yielding than those conceived through traditional analysis. mit.edu

De Novo Design: AI can generate entirely new molecular structures with desired properties, using the imidazole core as a starting point for creating innovative compounds for specific applications. researchgate.net

Design and Synthesis of Advanced Analogs for Specific Research Applications

The core structure of this compound is a promising starting point for designing analogs tailored for specific functions, particularly in medicinal chemistry and materials science. nih.govnbinno.com

Strategic design approaches may include:

Structure-Activity Relationship (SAR) Studies: Systematically modifying different parts of the molecule—such as the benzyl group, the N-methyl group, and the substituents on the imidazole ring—can elucidate how structural changes affect biological activity. nih.govnih.gov

Hybrid Pharmacophore Approach: Combining the imidazole core with other known pharmacophores, such as triazole or pyrimidine (B1678525) moieties, could lead to hybrid molecules with enhanced or novel therapeutic properties. nih.govnih.gov

Bioisosteric Replacement: Replacing functional groups with bioisosteres can modulate the compound's metabolic stability, solubility, and target-binding interactions.

In-depth Studies of Intermolecular Interactions and Self-Assembly Properties in Solid State and Solution

The functional groups present in this compound—including the aromatic rings, amino group, and ester carbonyl—can participate in various non-covalent interactions. These interactions, such as hydrogen bonding and π-π stacking, govern the compound's crystal packing and self-assembly behavior in solution. nih.govrsc.org

Future research should focus on:

Crystallographic Analysis: Obtaining single-crystal X-ray structures of the compound and its derivatives to understand their solid-state packing and intermolecular interaction motifs.

Supramolecular Chemistry: Investigating the potential for the molecule to form higher-order structures like gels, liquid crystals, or nanoparticles through self-assembly. The imidazole ring is a known component in the formation of such materials. nih.gov

Coordination Chemistry: The nitrogen atoms of the imidazole ring can act as ligands for metal ions, opening possibilities for the design of novel metal-organic frameworks (MOFs) or coordination polymers with unique catalytic or material properties. frontiersin.org

Integration with Flow Chemistry and Automated Synthesis Platforms

To accelerate the synthesis and screening of new analogs, modern automation and flow chemistry techniques are indispensable. These technologies offer precise reaction control, enhanced safety, and the potential for high-throughput synthesis. researchgate.net

Key opportunities include:

Continuous Flow Synthesis: Developing a continuous flow process for the synthesis of the parent compound and its derivatives can lead to higher yields, better purity, and easier scalability compared to traditional batch methods. researchgate.netacs.org

Automated Synthesis Platforms: Integrating flow reactors with automated purification and analysis systems can enable the rapid generation of compound libraries. acs.orgsyrris.com This high-throughput capability is crucial for efficient SAR studies and the discovery of new lead compounds.

By pursuing these future research directions, the scientific community can unlock the full potential of this compound and its derivatives, paving the way for innovations in sustainable chemistry, medicine, and materials science.

Q & A

Q. What are the standard synthetic routes for Benzyl 4-amino-1-methyl-1H-imidazole-2-carboxylate, and how are intermediates characterized?

The compound is typically synthesized via multi-step protocols. For example, a common approach involves:

  • Condensation of substituted benzimidazole precursors with hydrazine hydrate to form hydrazinyl intermediates .
  • Subsequent reaction with sodium cyanate and glacial acetic acid to generate carboxamide derivatives .
  • Final benzylation or esterification steps to introduce the benzyl and carboxylate groups. Characterization : Key techniques include IR spectroscopy (e.g., S-H stretches at ~2634 cm⁻¹, N-H at ~3395 cm⁻¹), ¹H/¹³C NMR (e.g., δ12.31 for S-H protons), and mass spectrometry (ESI-MS for molecular ion confirmation) .

Q. How is spectroscopic data interpreted to confirm the structure of this compound?

  • IR : Peaks for amino (-NH₂) and ester (C=O) groups are critical. For example, N-H stretches appear at 3464–3024 cm⁻¹ in hydrazinyl intermediates .
  • NMR : Distinct singlet signals in ¹H NMR (e.g., δ10.93 for benzimidazole N-H) and aromatic carbon shifts in ¹³C NMR (e.g., δ151.93 for N=C-N) help verify the imidazole core .
  • Mass Spec : Molecular ion peaks (e.g., m/z 363 for related derivatives) validate the molecular formula .

Q. What safety precautions are required when handling this compound?

  • Use PPE (gloves, goggles, lab coats) to avoid skin/eye contact .
  • Work in a fume hood due to potential toxicity of intermediates like hydrazine hydrate .
  • Dispose of waste via certified biohazard protocols to prevent environmental contamination .

Advanced Research Questions

Q. How can synthetic yields be optimized for this compound under varying reaction conditions?

  • Catalyst Selection : Manganese(IV) oxide in dichloromethane (DCM) achieves 85% yield in analogous imidazole syntheses, compared to lower yields with ruthenium catalysts .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance reactivity in condensation steps .
  • Temperature Control : Reflux conditions (e.g., 80°C in methanol) improve hydrazine-mediated cyclization efficiency .

Q. How can contradictory spectral data (e.g., unexpected NMR shifts) be resolved during structural elucidation?

  • Cross-Validation : Combine multiple techniques (e.g., X-ray crystallography for absolute configuration, HPLC for purity checks) .
  • Computational Modeling : Density Functional Theory (DFT) predicts NMR chemical shifts, helping assign ambiguous signals .
  • Isotopic Labeling : Use ¹⁵N-labeled analogs to trace nitrogen environments in complex spectra .

Q. What strategies are effective for analyzing hydrogen-bonding networks in crystalline forms of this compound?

  • X-Ray Refinement : SHELXL software refines H-bond parameters (distance/angle) using high-resolution diffraction data .
  • Graph Set Analysis : Classify H-bond patterns (e.g., R₂²(8) motifs) to understand supramolecular assembly .
  • Thermal Analysis : DSC/TGA identifies stability trends linked to H-bond strength .

Q. How can structure-activity relationships (SAR) be explored for derivatives of this compound?

  • Functional Group Modulation : Introduce substituents (e.g., fluoro, methyl) at the 4-amino position to assess bioactivity changes .
  • Biological Assays : Test antimicrobial/anticonvulsant activity via in vitro models (e.g., MIC assays for bacterial growth inhibition) .
  • Docking Studies : Use AutoDock Vina to predict binding affinities for target proteins (e.g., GABA receptors for anticonvulsant effects) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.